molecular formula C23H26N2O6 B4815983 (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide

Cat. No.: B4815983
M. Wt: 426.5 g/mol
InChI Key: HITJCZHHIIMEDP-CPNJWEJPSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, a hydroxypropyl group, and a propoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the hydroxypropyl and propoxyphenyl groups through various organic reactions such as nucleophilic substitution and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-2-12-29-18-7-5-17(6-8-18)22(27)25-19(23(28)24-10-3-11-26)13-16-4-9-20-21(14-16)31-15-30-20/h4-9,13-14,26H,2-3,10-12,15H2,1H3,(H,24,28)(H,25,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJCZHHIIMEDP-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide

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